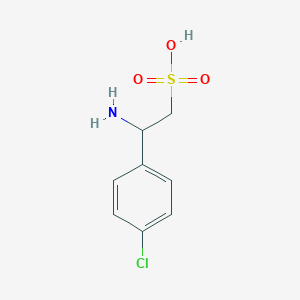
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid, commonly known as ACES, is a zwitterionic buffering agent that is widely used in scientific research. It was first synthesized in 1975 by Good et al. as a replacement for other buffering agents such as Tris and phosphate, which can interfere with certain biochemical assays. ACES has since become a popular choice for many applications due to its unique properties and versatility.
Mechanism Of Action
ACES acts as a zwitterionic buffer, meaning it can both accept and donate protons depending on the pH of the solution. This property allows it to maintain a stable pH range and prevent fluctuations that can affect the results of biochemical assays. ACES has a pKa of 7.0, which makes it an ideal buffer for many applications.
Biochemical And Physiological Effects
ACES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle ACES with care and follow proper safety protocols when working with it.
Advantages And Limitations For Lab Experiments
ACES has several advantages over other buffering agents, including:
- High buffering capacity in the neutral pH range
- Minimal interference with biochemical assays
- Low toxicity and non-irritating properties
- Stable over a wide range of temperatures
However, ACES also has some limitations, including:
- Limited solubility in water
- Relatively high cost compared to other buffering agents
- Incompatibility with certain enzymes and proteins
Future Directions
Despite its widespread use, there is still much to learn about the properties and potential applications of ACES. Some possible future directions for research include:
- Developing new synthesis methods to improve yield and reduce cost
- Investigating the effects of ACES on different types of cells and tissues
- Studying the interaction of ACES with enzymes and proteins in more detail
- Exploring the use of ACES in drug delivery systems and other biomedical applications
Conclusion
In conclusion, ACES is a versatile and widely used buffering agent in scientific research. Its unique properties make it an ideal choice for many applications, particularly those that require a neutral pH range and minimal interference with biochemical assays. While there are some limitations to its use, ACES has proven to be a valuable tool in many fields of research and holds promise for future applications.
Synthesis Methods
ACES can be synthesized in several ways, but the most common method involves the reaction of 4-chlorophenylacetic acid with sulfur trioxide to form 2-(4-chlorophenyl)sulfonylacetic acid. This compound is then treated with ammonia to yield ACES. The overall reaction can be represented as follows:
Scientific Research Applications
ACES is primarily used as a buffering agent in scientific research. It is particularly useful in assays that require a neutral pH range (pH 6.8-7.4) and where other buffering agents may interfere with the results. ACES has been used in a wide range of applications, including:
- Enzyme assays
- Electrophoresis
- Cell culture media
- Protein purification
- DNA sequencing
properties
CAS RN |
100376-62-3 |
|---|---|
Product Name |
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid |
Molecular Formula |
C8H10ClNO3S |
Molecular Weight |
235.69 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13/h1-4,8H,5,10H2,(H,11,12,13) |
InChI Key |
YXUUWCRKRJHQBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
synonyms |
2-ACPESA 2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




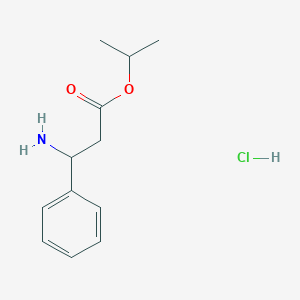
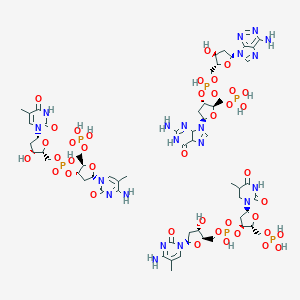





![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
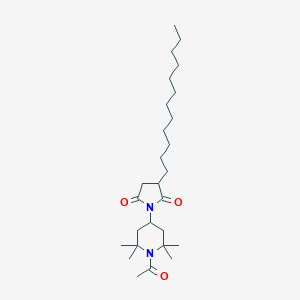
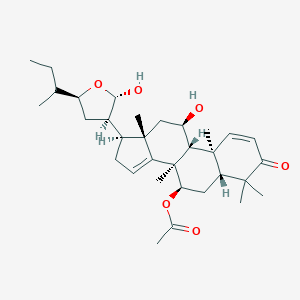
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

